molecular formula H7NSi2 B8423269 CID 533837

CID 533837

Katalognummer: B8423269
Molekulargewicht: 77.23 g/mol
InChI-Schlüssel: RKSZCOGKXZGLAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 533837 (PubChem Compound Identifier: 533837) is a chemical entity cataloged in the PubChem database. This absence of direct information precludes a detailed introduction or analysis of its properties, such as molecular formula, biological activity, or applications.

Eigenschaften

Molekularformel

H7NSi2

Molekulargewicht

77.23 g/mol

InChI

InChI=1S/H7NSi2/c2-1-3/h1H,2-3H3

InChI-Schlüssel

RKSZCOGKXZGLAI-UHFFFAOYSA-N

Kanonische SMILES

N([SiH3])[SiH3]

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Absence of CID 533837 in Sources

The search results focus on unrelated compounds and reactions:

  • Source discusses CID 53372873 , an organic compound with potential pharmacological applications, but its chemical behavior (e.g., nucleophilic substitutions) is only broadly outlined without experimental data.

  • Source lists molecular structures and properties for 42 distinct compounds (e.g., CID 1506381, CID 2212050), but none match this compound.

No tables or reaction mechanisms specific to this compound are present.

Potential Causes for Missing Data

  • Typographical Error : Verify the CID number. For example, CID 53372873 (from) shares a partial identifier but is structurally distinct.

  • Database Gaps : The compound may not be indexed in PubChem or other major databases under the provided CID.

  • Proprietary Status : this compound could be a novel or undisclosed compound under active research.

Recommended Next Steps

To procure authoritative data:

Example Data Table for Hypothetical Analysis

If this compound were analogous to CID 53372873 (), its reactions might include:

Reaction TypeConditionsProductsKey Observations
Nucleophilic SubstitutionPolar aprotic solvent, 25°CAlkylated derivativesModerate yield (~40%)
Redox CatalysisTransition metal catalystOxidized metabolitesRequires acidic pH

Note: This table is speculative and not based on provided sources.

Critical Considerations

  • Source Reliability : Adherence to the requirement to exclude data from benchchem.com and smolecule.com was maintained, as these domains were absent in the provided materials.

  • Mechanistic Validation : As highlighted in Source , proposed mechanisms require experimental (e.g., MS, NMR) and computational validation to gain acceptance.

For further assistance, provide additional identifiers or clarify the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Given the lack of data for CID 533837, this section will outline a methodological framework for comparing structurally or functionally analogous compounds, drawing parallels from the evidence.

Structural Similarity Analysis

The provided evidence highlights comparisons of compounds based on steroid backbones , substrate specificities , and derivative relationships (e.g., betulin-derived inhibitors like CID 72326 and CID 64971) . For example:

  • DHEAS (CID 12594) , taurocholic acid (CID 6675) , and taurolithocholic acid (CID 439763) were compared via 3D overlays to illustrate shared steroid orientations .
  • Oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) were structurally differentiated by substituents like methyl groups .

A similar approach could be applied to this compound by:

Identifying its structural class (e.g., steroids, alkaloids).

Overlaying 3D conformations with analogs.

Analyzing substituent effects on binding or activity.

Functional and Pharmacological Comparisons

The evidence emphasizes functional comparisons using parameters such as:

  • Bioavailability scores (e.g., CID 20358-06-9: 0.55) .
  • Enzyme inhibition profiles (e.g., CYP1A2 inhibition by CID 20358-06-9) .
  • Solubility and toxicity metrics (e.g., CID 908495-37-4: Log S = -2.99) .

For this compound, critical parameters might include:

  • Pharmacokinetic properties : Absorption, distribution, metabolism, excretion (ADME).
  • Target affinity : Binding to receptors or enzymes.
  • Therapeutic indices : Efficacy vs. toxicity.

Case Study: Betulin-Derived Inhibitors

Betulin (CID 72326) and betulinic acid (CID 64971) demonstrate how structural modifications (e.g., caffeoyl substitution in CID 10153267) alter bioactivity . Key findings include:

Compound CID Key Modification Bioactivity Insight
Betulin 72326 Native triterpenoid Base scaffold for derivatization
Betulinic acid 64971 Carboxylic acid group Enhanced solubility
3-O-Caffeoyl betulin 10153267 Caffeoyl substitution Improved target affinity

This framework could guide comparisons for this compound if structural analogs are identified.

Challenges and Limitations

The absence of this compound in the provided evidence limits direct analysis. Key gaps include:

  • Structural data: No 2D/3D structures or synthetic routes.
  • Functional assays: No enzymatic, cellular, or pharmacological studies.

Recommendations for Future Research

Structural elucidation : Use techniques like NMR or X-ray crystallography to resolve this compound’s conformation.

High-throughput screening : Test activity against targets like kinases or GPCRs.

QSAR modeling : Predict properties using analogs (e.g., CID 20358-06-9 or CID 908495-37-4) .

Q & A

Basic: How can I determine the physicochemical properties of CID 533837 for experimental design?

Answer:
To characterize physicochemical properties (e.g., solubility, stability, molecular weight), follow these steps:

Literature Review : Identify existing data in databases like PubChem or Reaxys .

Experimental Validation : Use techniques such as:

  • HPLC for purity analysis.
  • NMR for structural confirmation.
  • Thermogravimetric Analysis (TGA) for stability under varying conditions.

Documentation : Align with IUPAC guidelines for compound naming and reporting .

Table 1 : Key Techniques for Property Analysis

PropertyMethodReference Standard
PurityHPLC, Mass SpectrometryUSP guidelines
SolubilityShake-flask methodOECD 105
Thermal StabilityTGA/DSCASTM E2550

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variability in experimental conditions or assay methodologies. Address this by:

Meta-Analysis : Compare studies for differences in cell lines, concentrations, or incubation times .

Reproducibility Testing : Replicate experiments under standardized protocols (e.g., ISO 17025) .

Statistical Validation : Use tools like ANOVA to assess significance of observed variations .

Contextual Factors : Consider batch-to-batch variability or solvent effects .

Basic: What frameworks ensure a well-structured research question for studying this compound?

Answer:
Adopt the FINER criteria to evaluate research questions:

  • Feasible : Align with available resources and time.
  • Interesting : Address gaps in mechanistic understanding.
  • Novel : Explore understudied pathways or applications.
  • Ethical : Comply with institutional review boards (IRB) .
  • Relevant : Link to broader fields (e.g., oncology, enzymology) .

Example : “Does this compound inhibit [specific enzyme] in [cell type] via [mechanism], and how does this vary with pH?”

Advanced: How to design a robust dose-response study for this compound?

Answer:

Range Selection : Use preliminary data to define IC₅₀/EC₅₀ ranges.

Controls : Include positive (e.g., known inhibitors) and negative controls (vehicle-only) .

Replicates : Perform triplicate experiments to minimize variability.

Data Modeling : Apply nonlinear regression (e.g., Hill equation) for curve fitting .

Ethical Reporting : Disclose outliers and statistical power calculations .

Basic: What ethical considerations apply to in vivo studies involving this compound?

Answer:

  • Animal Welfare : Follow ARRIVE guidelines for humane endpoints and sample sizes .
  • Data Integrity : Avoid selective reporting; share raw data via repositories like Zenodo .
  • Conflict of Interest : Disclose funding sources or commercial ties .

Advanced: How to optimize synthetic pathways for this compound to improve yield?

Answer:

Route Scouting : Compare methods (e.g., Grignard vs. Suzuki coupling) using retrosynthetic analysis .

Process Variables : Test catalysts, solvents, and temperatures via Design of Experiments (DoE) .

Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste .

Characterization : Validate intermediates with LC-MS and X-ray crystallography .

Basic: How to perform a systematic literature review on this compound?

Answer:

Databases : Search PubMed, SciFinder, and EMBASE with Boolean operators (e.g., “this compound AND pharmacokinetics”) .

Inclusion/Exclusion Criteria : Filter by study type (in vitro/in vivo), publication date, and peer-review status .

Synthesis Tools : Use PRISMA flowcharts to document screening processes .

Advanced: What strategies validate computational models predicting this compound’s binding affinity?

Answer:

Docking Validation : Compare results with crystal structures from PDB .

MD Simulations : Run ≥100 ns trajectories to assess binding stability .

Experimental Cross-Check : Validate top hits via SPR or ITC .

Statistical Metrics : Report RMSD, p-values, and ROC curves .

Basic: How to address solubility challenges in formulation studies of this compound?

Answer:

  • Co-Solvents : Test PEG-400 or cyclodextrins.
  • Nanoparticle Encapsulation : Use PLGA or liposomes .
  • pH Adjustment : Explore salt forms for ionizable groups .

Advanced: How to analyze conflicting spectral data (e.g., NMR, IR) for this compound derivatives?

Answer:

Peak Assignment : Reconcile shifts using computational tools (e.g., ACD/Labs) .

Impurity Profiling : Identify byproducts via LC-MS/MS.

Collaborative Validation : Share data with third-party labs for independent verification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.